

NBI-35965: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and related disorders. This technical guide provides an in-depth overview of **NBI-35965**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRF1 receptor, in particular, has been a key target for the development of therapeutics for stress-related psychiatric and visceral disorders. **NBI-35965** is a non-peptide, tricyclic CRF1 antagonist that exhibits high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.^{[1][2]} Its ability to cross the blood-brain barrier and its oral bioavailability make it a versatile tool for both in vitro and in vivo studies.^{[1][3]} This document serves as a comprehensive resource for researchers utilizing **NBI-35965** in their investigations.

Mechanism of Action

NBI-35965 acts as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, CRF. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that can couple to multiple G-proteins, including Gs, Gq, and Gi, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).^[2] **NBI-35965** effectively inhibits this CRF-induced cAMP production.^{[1][2]}

Quantitative Data

The following tables summarize the key quantitative parameters of **NBI-35965** based on available literature.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Species/Cell Line	Notes
Ki (CRF1)	4 nM ^{[1][2]}	Human	Demonstrates high selectivity for CRF1.
pKi (CRF1)	8.5 ^[1]	Human	
Ki (CRF2)	>10,000 nM	Human	
pIC50 (CRF-induced ACTH production)	7.1 ^[1]	In vitro	
pIC50 (Stress-induced ACTH production)	6.9 ^[1]	In vitro	

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter	Value	Route of Administration	Notes
Volume of Distribution (Vd)	17.8 L/kg[1]	Oral	
Plasma Clearance (CL)	17 mL/min/kg[1]	Oral	
Half-life (t1/2)	12 h[1]	Oral	
Oral Bioavailability	34%[1]	Oral	
Mean Maximal Plasma Concentration (Cmax)	560 ng/mL (at 1 h)[1]	10 mg/kg, Oral	
Mean Maximal Brain Concentration	700 ng/g[1]	10 mg/kg, Oral	Demonstrates good brain penetration.

Experimental Protocols

The following are detailed methodologies for key experiments involving **NBI-35965**, based on published studies.

In Vitro CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of **NBI-35965** for the CRF1 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [125I]Sauvagine or another suitable CRF1 receptor radioligand.
- NBI-35965** hydrochloride.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

- Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 μ M CRF).
- Scintillation vials and scintillation fluid.
- Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

- Prepare serial dilutions of **NBI-35965** in assay buffer.
- In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125 I]Sauvagine, and the serially diluted **NBI-35965** or vehicle.
- For non-specific binding wells, add the high concentration of the non-labeled CRF1 ligand.
- Initiate the binding reaction by adding the cell membranes (typically 20-50 μ g of protein per well).
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
- Calculate the specific binding at each concentration of **NBI-35965** by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the K_i value.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the anxiolytic effects of **NBI-35965** in rodents.

Materials:

- Elevated Plus Maze (EPM) apparatus.
- Male rats or mice.
- **NBI-35965** hydrochloride dissolved in a suitable vehicle (e.g., 5% mannitol).[3]
- Vehicle control.
- Positive control (e.g., diazepam).
- Video tracking software for behavioral analysis.

Procedure:

- Acclimate the animals to the testing room for at least 1 hour before the experiment.
- Administer **NBI-35965** (e.g., 1-30 mg/kg, p.o.), vehicle, or the positive control to different groups of animals.[2]
- Allow for a pre-treatment period for the compound to be absorbed (e.g., 60 minutes for oral administration).
- Place each animal individually in the center of the EPM, facing one of the open arms.
- Record the animal's behavior for a 5-minute session using the video tracking software.
- Key parameters to measure include:
 - Time spent in the open arms.
 - Number of entries into the open arms.
 - Time spent in the closed arms.
 - Number of entries into the closed arms.

- Total distance traveled.
- An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
- Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension)

Objective: To determine the effect of **NBI-35965** on stress-induced visceral hyperalgesia.

Materials:

- Male Long-Evans rats that have undergone maternal separation as neonates.[\[2\]](#)
- Colorectal distension apparatus (pressure transducer, balloon catheter).
- Electromyography (EMG) recording equipment.
- **NBI-35965** hydrochloride.
- Vehicle control.
- Water avoidance stress paradigm.

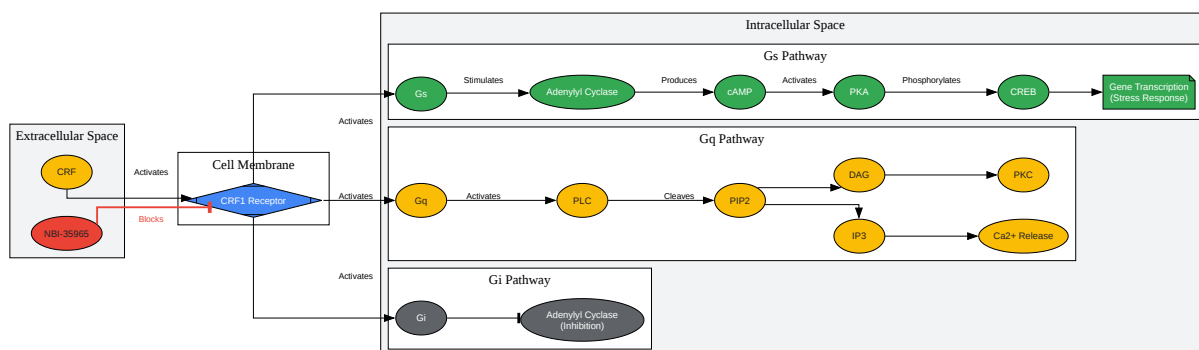
Procedure:

- Surgically implant EMG electrodes into the external oblique musculature of the rats and allow for recovery.
- Habituate the rats to the colorectal distension procedure.
- On the day of the experiment, administer **NBI-35965** (e.g., 20 mg/kg, s.c.) or vehicle.[\[2\]](#)
- After a pre-treatment period, subject the rats to water avoidance stress for 1 hour.
- Following the stressor, perform colorectal distension by inserting the balloon catheter and inflating it to various pressures (e.g., 20, 40, 60, 80 mmHg).[\[2\]](#)

- Record the visceromotor response (VMR) via EMG at each distension pressure.
- The VMR is a measure of the abdominal muscle contractions in response to the painful stimulus.
- A reduction in the VMR in the **NBI-35965** treated group compared to the vehicle group indicates a blunting of visceral hypersensitivity.
- Analyze the data using repeated measures ANOVA.

Mandatory Visualizations

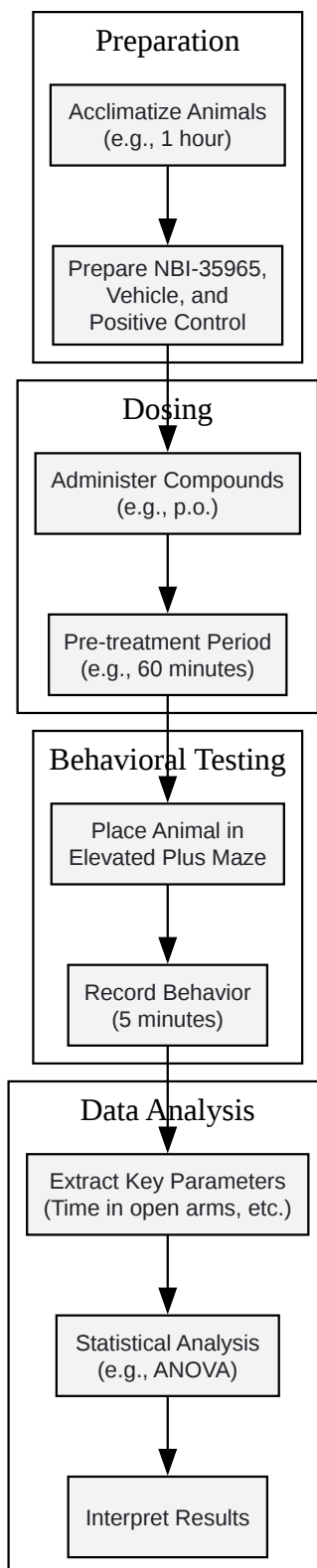
Signaling Pathways



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Caption: CRF1 Receptor Signaling Pathways and the Antagonistic Action of **NBI-35965**.

Experimental Workflow



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Caption: Workflow for Assessing Anxiolytic Activity of **NBI-35965** using the Elevated Plus Maze.

Conclusion

NBI-35965 is a well-characterized and highly selective CRF1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, allows for its use in a wide range of in vivo models of stress-related disorders. This guide provides a foundational understanding of **NBI-35965**, its properties, and its application in experimental neuroscience, enabling researchers to effectively design and interpret studies aimed at elucidating the role of the CRF1 receptor in health and disease.

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